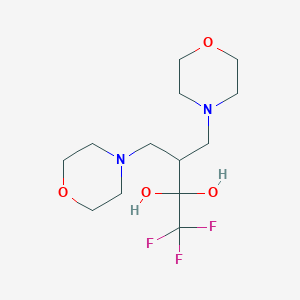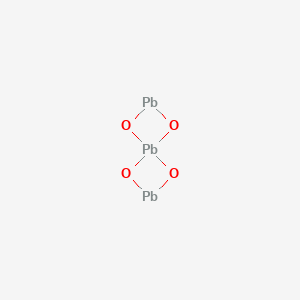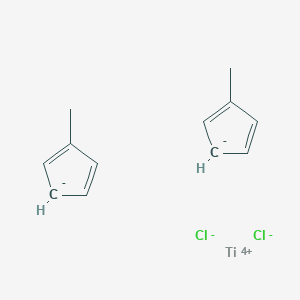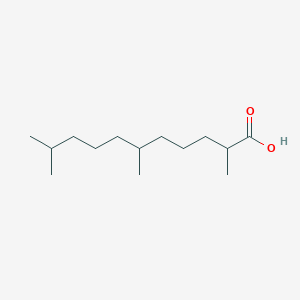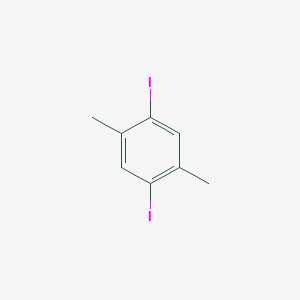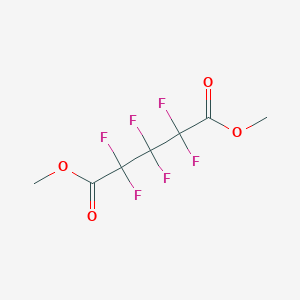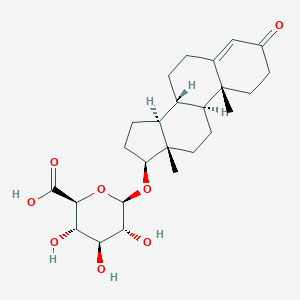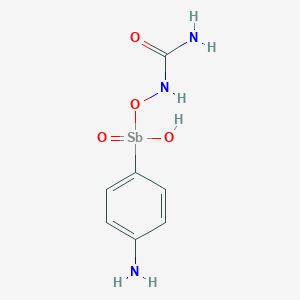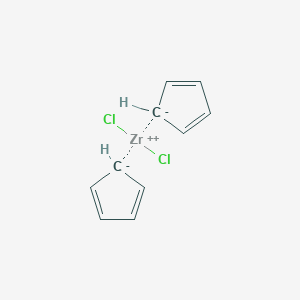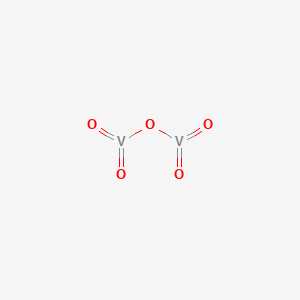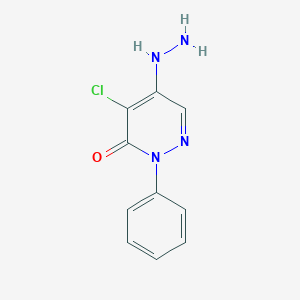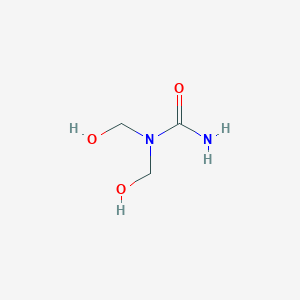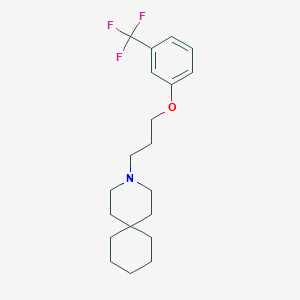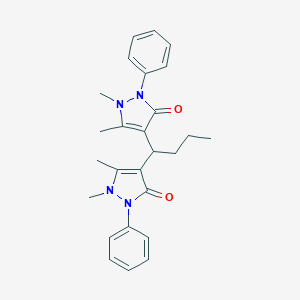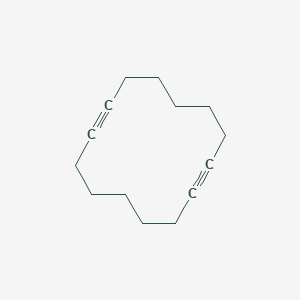
1,8-Cyclotetradecadiyne
説明
1,8-Cyclotetradecadiyne is an organic compound with the molecular formula C14H20 It is a cyclic diacetylene, characterized by the presence of two triple bonds within a fourteen-membered ring
準備方法
Synthetic Routes and Reaction Conditions
1,8-Cyclotetradecadiyne can be synthesized through the treatment of dilithium salts of diterminal dialkynes. This method involves the use of strong bases to deprotonate terminal alkynes, followed by cyclization to form the desired cyclic diacetylene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis typically involves standard organic synthesis techniques. These methods may include the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product.
化学反応の分析
Types of Reactions
1,8-Cyclotetradecadiyne undergoes various types of chemical reactions, including:
Hydrogenation: The addition of hydrogen to the triple bonds, converting them into single bonds.
Substitution: The replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium or platinum.
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Substitution: Reagents such as halogens (chlorine, bromine) or alkyl halides are used under appropriate conditions.
Major Products Formed
Hydrogenation: Produces cyclotetradecane.
Oxidation: Can form various oxygenated derivatives, depending on the specific conditions and reagents used.
Substitution: Results in the formation of substituted cyclotetradecadiynes with different functional groups.
科学的研究の応用
1,8-Cyclotetradecadiyne has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to undergo polymerization and other chemical transformations.
作用機序
The mechanism of action of 1,8-Cyclotetradecadiyne involves its ability to participate in various chemical reactions due to the presence of triple bonds. These reactions can lead to the formation of new chemical bonds and the introduction of functional groups, which can alter the compound’s properties and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
- 1,7-Cyclododecadiyne
- 1,7-Cyclotridecadiyne
- 1,8-Cyclopentadecadiyne
- 1,9-Cyclohexadecadiyne
- 1,10-Cyclooctadecadiyne
Uniqueness
1,8-Cyclotetradecadiyne is unique due to its fourteen-membered ring structure and the presence of two triple bonds This combination of features gives it distinct chemical and physical properties compared to other cyclic diacetylenes
特性
IUPAC Name |
cyclotetradeca-1,8-diyne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-2-4-6-8-10-12-14-13-11-9-7-5-3-1/h1-5,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTCHBNCNJEJTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC#CCCCCCC#CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165515 | |
| Record name | 1,8-Cyclotetradecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540-80-3 | |
| Record name | 1,8-Cyclotetradecadiyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001540803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,8-Cyclotetradecadiyne | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,8-Cyclotetradecadiyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30165515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-Cyclotetradecadiyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the structural characterization of 1,8-Cyclotetradecadiyne?
A1: this compound is a cyclic dialkyne with the molecular formula C14H20. While the provided abstracts do not detail specific spectroscopic data, they highlight its cyclic structure with two alkyne (triple bond) functionalities. Research suggests potential transannular interactions within the ring system, influencing its stability and reactivity [].
Q2: How does this compound interact with transition metals?
A2: Research indicates that this compound acts as a ligand, forming complexes with transition metals like silver(I) [, ], copper(I) [], and molybdenum(II) and tungsten(II) []. The interaction likely involves the alkyne groups coordinating to the metal center.
Q3: Can this compound be used to synthesize polymers?
A3: Yes, this compound can serve as a building block for polymers. One study showcased its use in zirconocene coupling reactions, leading to polymers with linked macrocyclic rings within their main chain [].
Q4: Is there evidence of positional selectivity in reactions involving this compound?
A4: Yes, one study using n-butyllithium as a reagent demonstrated positional selectivity in the metalation of this compound []. This selectivity likely arises from the steric and electronic influences of the cyclic diyne structure.
Q5: Are there any studies investigating the catalytic properties of this compound complexes?
A5: While the provided abstracts don't delve into catalytic applications, the coordination of this compound to transition metals like cobalt [] suggests potential in this area. Transition metal complexes are widely known for their catalytic activity in various chemical transformations. Further research is needed to explore the specific catalytic properties and potential applications of these complexes.
Q6: What computational chemistry methods have been applied to study this compound?
A6: While the provided abstracts do not mention specific computational studies, the potential for transannular interactions [] suggests that techniques like molecular mechanics and quantum chemical calculations could be valuable. These methods could provide insights into the molecule's conformational preferences, electronic structure, and reactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


